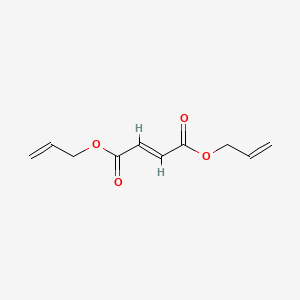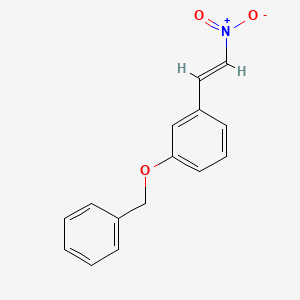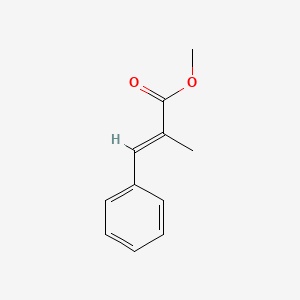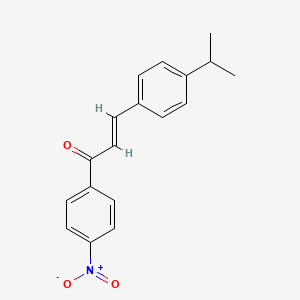
乙氧基双(戊烷-2,4-二酮-O,O')(丙烷-2-醇)钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, also known as Ti(O-iPr)(acac)2(OEt), is a metal-organic compound that contains titanium as the central atom. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
科学研究应用
抗肿瘤活性
布多替坦是一种新型的钛配合物,在临床前研究中已证明具有相当大的抗肿瘤活性。已进行临床 I 期和药代动力学试验,表明其在癌症治疗中的潜力。然而,由于剂量限制性心律失常毒性,最大耐受剂量被确定为 230 mg/m^2 (Schilling 等人,1995 年)。
材料科学应用
在材料科学领域,一种可溶液加工的钛螯合物被用作聚合物太阳能电池中的阴极缓冲层,证明了功率转换效率的显着提高。这项研究强调了钛配合物在增强太阳能器件性能方面的潜力 (Tan 等人,2007 年)。
MOCVD 热分解
一种特定的钛源,甲基戊二醇双(甲氧基乙氧基四甲基庚烷二酮二酮)钛,的热分解机理,已针对含钛氧化物的金属有机化学气相沉积(MOCVD)进行了研究。这项研究提供了对用于薄膜沉积工艺的钛配合物的热稳定性和分解途径的见解 (Nakamura 等人,2004 年)。
聚合物降解研究
对戊烷吹制的双酚 A 基聚醚氨酯的热分解的研究揭示了此类材料的热和热解行为。这项研究有助于我们了解聚氨酯的稳定性和降解途径,这可以为开发更耐用和可持续的聚合物材料提供信息 (Kulesza 等人,2006 年)。
作用机制
Target of Action
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium, also known as TI-ACA 105 , is an organometallic compound It is known to be used as a precursor for catalysts in various organic synthesis reactions .
Mode of Action
The compound can interact with active groups in substrates and inks, initiating cross-linking reactions . This results in an increase in molecular weight, thereby enhancing various properties such as heat resistance, chemical resistance, water resistance, and drying .
Biochemical Pathways
It is known to be involved in various organic synthesis reactions, such as carbonylation and coupling reactions .
Pharmacokinetics
It is known to be soluble in common organic solvents .
Result of Action
The result of the action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is the enhancement of the properties of polymers, coatings, and other high molecular weight materials . It improves their performance by increasing their molecular weight through cross-linking reactions .
Action Environment
The action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is influenced by environmental factors. It has good thermal stability and can decompose at high temperatures . It is soluble in common organic solvents , and its solubility in water is 1000g/L at 25℃ . It should be handled in a well-ventilated area and stored properly to prevent dangerous reactions with other substances .
生化分析
Biochemical Properties
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. The compound’s interaction with enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity and specificity. For instance, it can act as a Lewis acid, coordinating with electron-rich sites on biomolecules and stabilizing reaction intermediates .
Cellular Effects
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter their function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity .
Metabolic Pathways
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound can act as a catalyst in metabolic reactions, facilitating the conversion of substrates into products. Its role in metabolic pathways is crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
The transport and distribution of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its functions .
Subcellular Localization
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium can be achieved through a reaction between titanium isopropoxide and acetylacetone in the presence of ethanol. The resulting intermediate can then be reacted with propan-2-ol and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "Titanium isopropoxide", "Acetylacetone", "Ethanol", "Propan-2-ol", "Ethyl acetoacetate" ], "Reaction": [ "Step 1: Mix titanium isopropoxide and acetylacetone in a 1:2 molar ratio in a round-bottom flask.", "Step 2: Add ethanol to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Remove the solvent under reduced pressure to obtain an intermediate product.", "Step 4: Dissolve the intermediate product in propan-2-ol and add ethyl acetoacetate to the solution.", "Step 5: Heat the mixture at 80°C for 4 hours under reflux.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with cold propan-2-ol and dry it under vacuum to obtain the final product." ] } | |
CAS 编号 |
68586-02-7 |
分子式 |
C15H26O6Ti |
分子量 |
350.23 g/mol |
IUPAC 名称 |
ethanolate;(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3H,1-2H3;2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChI 键 |
XUGKUYCHIIOUBD-VGKOASNMSA-L |
手性 SMILES |
CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
规范 SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



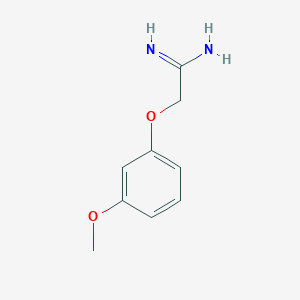


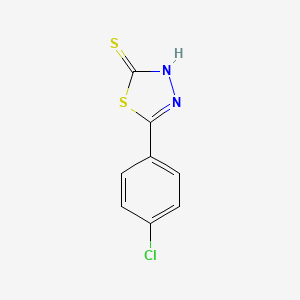

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
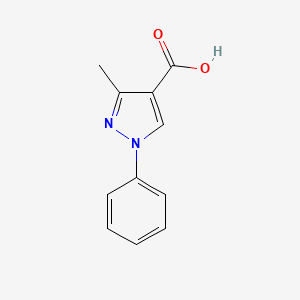
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)

